molecular formula C21H17ClN2 B5202253 2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole

2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole

Cat. No.: B5202253
M. Wt: 332.8 g/mol
InChI Key: ZSXWSZNBTUSCND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole is an organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and two phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole typically involves the reaction of hydrazine derivatives with chalcones. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate, which then reacts with phenylhydrazine under acidic or basic conditions to yield the desired dihydropyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or interference with receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3,5-diphenyl-3,4-dihydropyrazole
  • 2-(4-Methylphenyl)-3,5-diphenyl-3,4-dihydropyrazole
  • 2-(4-Fluorophenyl)-3,5-diphenyl-3,4-dihydropyrazole

Uniqueness

2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological assays where the chlorine atom plays a crucial role in the compound’s activity and selectivity .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXWSZNBTUSCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole
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2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole
Reactant of Route 3
2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole
Reactant of Route 4
2-(4-Chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole

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